4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that features a benzamide core substituted with a 4-chloro group and a 1,3,4-thiadiazole ring fused with a furan moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal function of SDH, leading to changes in the energy production processes within the cell .
Result of Action
The inhibition of SDH by 4-chloro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide leads to a decrease in ATP production. This energy deficit can lead to cell death , particularly in cells with high energy demands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with furan-2-carboxylic acid under acidic conditions to form the 1,3,4-thiadiazole ring.
Coupling Reaction: The final step involves coupling the 4-chlorobenzoyl chloride with the 1,3,4-thiadiazole intermediate in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: shares structural similarities with other benzamide derivatives and thiadiazole-containing compounds.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential applications that may not be present in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZDSZFATKESGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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